Product packaging for Metolachlor(Cat. No.:CAS No. 82535-90-8)

Metolachlor

Cat. No.: B7790334
CAS No.: 82535-90-8
M. Wt: 283.79 g/mol
InChI Key: WVQBLGZPHOPPFO-UHFFFAOYSA-N
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Description

Metolachlor is an organic compound belonging to the chloroacetanilide family of herbicides, widely used as a selective pre-emergence agent in agricultural research to control annual grasses and certain broadleaf weeds . Its primary mechanism of action involves the inhibition of very long-chain fatty acid (VLCFA) synthesis, specifically targeting elongases and geranylgeranyl pyrophosphate (GGPP) cyclases within the gibberellin pathway . This inhibition disrupts critical processes like lipid synthesis and cell division, ultimately preventing the growth of seedling shoots and roots in susceptible plant species . Researchers value this compound for its systemic activity, where it is absorbed through the roots and shoots of germinating weeds and translocated throughout the plant, providing residual control that can extend for several weeks . The herbicidal activity is predominantly attributed to the S-stereoisomers, and modern production methods focus on enriching this active form to enhance efficacy . Its major research applications include studying weed control in crops such as corn, soybeans, cotton, and peanuts, as well as investigating resistance management strategies and environmental fate . This compound is classified as a Group 15 herbicide by the Weed Science Society of America (WSSA) and a K3 inhibitor by the Herbicide Resistance Action Committee (HRAC) . This product is intended for laboratory research purposes only and is strictly labeled "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any other human, animal, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22ClNO2 B7790334 Metolachlor CAS No. 82535-90-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide
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InChI

InChI=1S/C15H22ClNO2/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4/h6-8,12H,5,9-10H2,1-4H3
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InChI Key

WVQBLGZPHOPPFO-UHFFFAOYSA-N
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Canonical SMILES

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C
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Molecular Formula

C15H22ClNO2
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DSSTOX Substance ID

DTXSID4022448
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Molecular Weight

283.79 g/mol
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Physical Description

Metolachlor is a tan to brown oily liquid with a slightly sweet odor. Slightly soluble in water and denser than water. Hence sinks in water. Soluble in most organic solvents. Used as a selective herbicide., Colorless liquid; [Merck Index] White to tan liquid; [HSDB], ODOURLESS CLEAR LIQUID.
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Boiling Point

212 °F at 0.001 mmHg (USCG, 1999), BP: 100 °C at 0.001 mm Hg
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Flash Point

greater than 230 °F (USCG, 1999), Flashpoint of Dual 8E is 200 °F (Closed cup), 190 °C
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Solubility

Miscible with benzene, toluene, ethanol, acetone, xylene, hexane, dimethylformamide, dichloroethane, cyclohexanone, methanol, octanol, and dichloromethane. Insoluble in ethylene glycol, propylene glycol, and petroleum ether., Soluble in most organic solvents., In water, 530 mg/L at 20 °C, Solubility in water, mg/l at 25 °C: 488
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Density

1.12 (USCG, 1999) - Denser than water; will sink, 1.12 g/cu cm at 20 °C, 1.12 g/cm³
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Vapor Pressure

0.0000314 [mmHg], 3.14X10-5 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.0042
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Color/Form

Colorless liquid, Colorless to tan liquid

CAS No.

51218-45-2, 82535-90-8
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Melting Point

-62.1 °C
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Environmental Transport and Fate of Metolachlor

Soil Environmental Dynamics

The interaction of metolachlor (B1676510) with soil is a complex process governed by several interconnected factors. These include the physical and chemical properties of the soil itself, which ultimately determine the herbicide's mobility and persistence.

Adsorption and Desorption Processes

Adsorption, the binding of this compound to soil particles, and desorption, its release back into the soil solution, are primary determinants of its environmental behavior. These processes influence its availability for plant uptake, microbial degradation, and leaching.

The extent of this compound adsorption in soil is strongly and positively correlated with the soil's organic matter (SOM) and clay content. mdpi.comawsjournal.orgcambridge.orgscielo.brnih.gov Soils with higher percentages of organic matter and clay exhibit a greater capacity to adsorb this compound, thereby reducing its concentration in the soil solution and limiting its mobility. scielo.brnih.gov For instance, a study demonstrated that an increase in SOM from 0.9% to 5.7% resulted in a six-fold increase in the this compound sorption coefficient (Kd). scielo.br Similarly, Kd values were found to be 1.08 and 9.32 L kg⁻¹ in soils with 1.2% and 4.5% organic matter, respectively. scielo.br This is because organic matter and clay minerals provide a large surface area and numerous binding sites for the herbicide molecules. mdpi.comcambridge.org The relationship between adsorption and these soil components is a critical factor in predicting the herbicide's potential for leaching. scielo.br

Table 1: Influence of Soil Organic Matter on this compound Sorption Coefficient (Kd)

Soil Organic Matter (%) Sorption Coefficient (Kd) (L kg⁻¹)
1.2 1.08
4.5 9.32

Data sourced from Gannon et al. (2013) as cited in scielo.br

Soil properties, and consequently this compound adsorption, vary significantly with depth. researchgate.netnih.gov Surface soils, which are typically rich in organic matter, exhibit greater adsorption of this compound compared to subsurface soils. scielo.brresearchgate.netnih.gov As soil depth increases, the organic matter content generally decreases, leading to lower adsorption and an increased potential for this compound to leach into deeper soil layers and potentially contaminate groundwater. scielo.brresearchgate.netnih.gov

Studies have shown that the adsorption distribution coefficient (K(ads)) for this compound decreases with increasing soil depth. researchgate.netnih.gov This indicates less adsorption at lower depths, making the herbicide more mobile after it has passed through the surface horizon. researchgate.netnih.gov For example, research on soil columns found that Freundlich adsorption coefficients (Kfa) were 1.0, 0.7, and 0.6 for depths of 0 to 10 cm, 10 to 50 cm, and 50 to 95 cm, respectively. tandfonline.com This trend highlights the importance of the soil profile characteristics in determining the vertical movement of this compound. researchgate.netnih.gov Furthermore, soils that exhibit higher adsorption of this compound also tend to desorb less of the herbicide. researchgate.netnih.gov

Table 2: this compound Adsorption Coefficients at Different Soil Depths

Soil Depth (cm) Freundlich Adsorption Coefficient (Kfa)
0 - 10 1.0
10 - 50 0.7
50 - 95 0.6

Data sourced from tandfonline.com

The adsorption and desorption of this compound on soil can be described using various kinetic and thermodynamic models to better understand the underlying mechanisms. The process is often found to follow first-order rate laws. researchgate.netccsenet.orgsemanticscholar.org Thermodynamic analysis of this compound adsorption has shown the process to be spontaneous and exothermic in nature. researchgate.netccsenet.orgcabidigitallibrary.org

Kinetic studies provide insights into the rates of these processes. For this compound, adsorption rate constants (ka) have been reported to be in the range of 0.853 to 2.263, while desorption rate constants (kd) are in the range of 0.744 to 1.303. researchgate.netccsenet.org The observation that ka values are generally greater than kd values indicates that the adsorption process is faster than desorption. semanticscholar.org

Thermodynamic parameters such as the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) further elucidate the nature of the interaction. Negative values of ΔG° indicate a spontaneous adsorption process. researchgate.net The enthalpy of activation (ΔH*) for this compound adsorption has been found to be in the range of -16.728 to -19.463 kJ·mol⁻¹, and for desorption, -6.109 to -11.269 kJ·mol⁻¹. semanticscholar.org These negative values can suggest a degree of chemisorption, although physical adsorption and hydrogen bond formation are also considered important mechanisms. semanticscholar.org The activation energy (Ea) for this compound adsorption has been calculated to be in the range of 14.667 to 17.361 kJ·mol⁻¹. researchgate.netccsenet.org

Table 3: Kinetic and Thermodynamic Parameters for this compound Adsorption

Parameter Value Range Unit
Adsorption Rate Constant (ka) 0.853 - 2.263 -
Desorption Rate Constant (kd) 0.744 - 1.303 -
Activation Energy (Ea) 14.667 - 17.361 kJ·mol⁻¹
Enthalpy of Activation (ΔH*) (Adsorption) -16.728 to -19.463 kJ·mol⁻¹
Enthalpy of Activation (ΔH*) (Desorption) -6.109 to -11.269 kJ·mol⁻¹

Data sourced from researchgate.netccsenet.orgsemanticscholar.org

Soil redox conditions, specifically the presence or absence of oxygen (aerobic vs. anaerobic conditions), can significantly influence the adsorption and desorption of this compound. mdpi.com Research has demonstrated that anaerobic (low-oxygen) conditions in the soil can reduce the adsorption of this compound while promoting its desorption. mdpi.com This suggests that under flooded or saturated soil conditions, a greater amount of the herbicide may be released from soil particles into the soil solution, potentially increasing its bioavailability and mobility. awsjournal.orgmdpi.com

The decreased adsorption under anaerobic conditions has important implications for the environmental transport of this compound. mdpi.com The desorption coefficient (Kdes) of this compound has been observed to be lower under anaerobic conditions across different soil types, indicating that the desorption process is enhanced in reduced soils. mdpi.com This finding suggests that soil redox status is a governing factor in the adsorption-desorption dynamics of this compound in soil. mdpi.com

The addition of biochar, a charcoal-like material produced from the pyrolysis of organic matter, to soil has been shown to significantly increase the adsorption of this compound. mdpi.comnih.govusda.gov This enhanced adsorption can reduce the amount of this compound available for transport and biodegradation. nih.govusda.gov The application of biochar has been found to increase the Freundlich Kƒ value, a measure of adsorption capacity, in soils. mdpi.com In one study, the average Kƒ value for 22 soils increased from 12.13 mg¹⁻ⁿ Lⁿ kg⁻¹ to 33.95 µg¹⁻¹/ⁿ mL¹/ⁿ g⁻¹ after the addition of biochar. mdpi.com

The effectiveness of biochar in increasing this compound adsorption can depend on the properties of both the biochar and the soil. mdpi.com For instance, the increase in adsorption can be more significant in soils with low organic matter content. mdpi.com The aging of biochar in the soil can also affect its sorptive properties, with apparent sorption coefficient (Kd-app) values for this compound increasing over time in biochar-amended soils. nih.govusda.gov Studies have also investigated modifying biochar with minerals like montmorillonite, illite, and kaolinite, which can further enhance its adsorption capacity for this compound. nih.gov

Table 4: Effect of Biochar from Different Sources on this compound Adsorption

Biochar Type Adsorption Rate (%) Maximum Adsorption Capacity (mg g⁻¹)
Original Walnut Shell Biochar (OBC) 62.15 39.68
Montmorillonite-Modified Biochar (MBC) 92.47 68.49
Illite-Modified Biochar (IBC) 87.97 65.79
Kaolinite-Modified Biochar (KBC) 83.31 65.36

Data sourced from nih.gov

Degradation Pathways in Soil

The dissipation of this compound from soil environments is predominantly governed by microbial activity, with chemical degradation processes playing a minor role. researchgate.netusda.gov The persistence of this herbicide, often measured by its half-life (DT50), can range from 15 to over 200 days, influenced by a multitude of environmental and soil-specific factors. mdpi.compsu.edu

Microbial Degradation Mechanisms

Microbial degradation is the primary pathway for the breakdown of this compound in soil. psu.eduresearchgate.net Microorganisms can utilize the herbicide through metabolic or co-metabolic processes, transforming it into various intermediate compounds. mdpi.comnih.gov A significant reduction in degradation is observed in sterilized soil, underscoring the critical role of the soil microbiome in the dissipation of this compound. researchgate.netnih.gov

This compound undergoes microbial transformation under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions. psu.edumdpi.com The transformation often begins with the displacement of the chlorine atom, a step that can be followed by different enzymatic pathways to form major degradates such as this compound ethane (B1197151) sulfonic acid (ESA) and this compound oxanilic acid (OA). psu.edu

Under aerobic conditions, microbial metabolism is a key degradation route. epa.gov Laboratory studies on sandy loam soil reported a half-life of 67 days for aerobic microbial metabolism. psu.edu Conversely, some studies suggest that anaerobic conditions can enhance the degradation of this compound. mdpi.com For instance, the half-life for this compound was found to be significantly lower in anaerobic soil environments (65–79 days) compared to aerobic ones (117–154 days). mdpi.com Faster degradation has also been observed in flooded or saturated soils where anaerobic conditions prevail. nih.govmdpi.com Anaerobic dehalogenation has been proposed as a viable microbial mechanism for the transformation of chloroacetanilide herbicides like this compound. nih.govmdpi.com A laboratory study reported an 81-day half-life for anaerobic microbial metabolism, which produced the same primary degradate as the aerobic pathway. psu.edu DNA-based stable isotope probing has been used to identify specific bacteria involved in mineralization under both conditions, implicating Bacillus spp. in aerobic mineralization and members of the Acidobacteria phylum in anaerobic mineralization. nih.gov

Table 1: Comparative Half-Life of this compound Under Different Aeration Conditions

ConditionSoil TypeHalf-Life (Days)Source
AerobicSandy Loam67 psu.edu
AnaerobicSandy Loam81 psu.edu
AerobicVarious (Catlin, Flanagan, Drummer)117-154 mdpi.com
AnaerobicVarious (Catlin, Flanagan, Drummer)65-79 mdpi.com

The rate of this compound degradation is significantly influenced by several soil properties, including depth, organic carbon content, and the availability of dissolved oxygen. psu.edunih.gov

Soil Depth: Degradation rates of this compound generally decrease with increasing soil depth. nih.govnih.gov This is often attributed to lower microbial populations and activity in subsurface layers compared to the surface. montana.edu Consequently, a greater percentage of this compound tends to persist in subsurface soils. nih.gov The half-life of this compound can increase from a range of 56-72 days in surface soils to 165-186 days in subsoils. nih.gov

Organic Carbon: Soil organic carbon (SOC) content plays a crucial role. slu.se Soils with higher organic matter generally exhibit increased sorption and biodegradation of this compound. nih.gov Organic carbon is a primary food source for many soil microorganisms, and its abundance can support a larger and more active microbial community capable of degrading the herbicide. slu.se However, strong sorption to organic matter can also decrease the bioavailability of the herbicide to microorganisms. usda.govslu.se

Both fungal and bacterial communities are integral to the biotransformation of this compound in soil, with evidence suggesting that fungi may play a predominant role. mdpi.comnih.gov

Bacterial communities also contribute significantly to this compound degradation. mdpi.comasm.org A stable bacterial community was shown to absorb and transform approximately 80% of applied this compound, converting it into dechlorinated products. asm.orgcapes.gov.br However, pure bacterial cultures isolated from this community were less effective, suggesting that synergistic interactions within a mixed community are important. asm.orgnih.gov DNA-stable isotope probing has identified bacteria closely related to Bacillus spp. as being involved in aerobic mineralization and members of the phylum Acidobacteria in anaerobic mineralization. nih.gov Analysis of soil phospholipid fatty acids has linked higher this compound biotransformation rates to an abundance of fungi. nih.gov

Table 2: Selected Microorganisms Involved in this compound Degradation

KingdomGenus/GroupSpecific ExamplesSource
FungiAspergillusA. flavus, A. terricola mdpi.comacs.org
FungiPenicilliumP. oxalicum mdpi.comresearchgate.net
FungiChaetomiumC. globosum mdpi.comscielo.br
FungiVariousOrders: Sordariales, Microascales, Hypocreales, Mortierellales nih.gov
FungiYeastCandida xestobii mdpi.comresearchgate.net
BacteriaBacillus- nih.gov
BacteriaAcidobacteria- nih.gov
BacteriaVariousStable mixed bacterial community asm.org

Co-metabolism is considered a primary mechanism for the microbial degradation of this compound. usda.govmdpi.comresearchgate.net This process involves the transformation of the herbicide by microbial enzymes, even though the microorganism does not use the herbicide as a direct source of energy or nutrients. mdpi.com Instead, the degradation occurs in the presence of other, preferred nutrient sources that support microbial growth. mdpi.comresearchgate.net

For example, the degradation of this compound by the fungus Penicillium oxalicum was found to be mainly due to co-metabolism, as the degradation phase followed the primary growth phase which utilized other available nutrients. mdpi.com Similarly, the yeast Candida xestobii co-metabolized 60% of a 50 µg/mL this compound solution in the presence of yeast extract. mdpi.comresearchgate.net The biodegradation of this compound is often partial and primarily co-metabolic, with the cleavage of the aromatic ring being a slow or insignificant step. nih.gov This reliance on co-metabolism indicates that the presence of other organic substrates in the soil can significantly influence the rate at which this compound is broken down.

Enantioselective Degradation in Soils

This compound is a chiral compound, existing as different stereoisomers, specifically enantiomers, which are non-superimposable mirror images of each other. The two primary enantiomers are designated as S-metolachlor and R-metolachlor. While these enantiomers share identical physical and chemical properties, their biological activity and degradation in the soil can differ significantly due to the stereospecificity of microbial enzymes. pnas.org

The degradation of this compound in soils is primarily a microbial process, and this degradation can be enantioselective, meaning one enantiomer is degraded at a different rate than the other. pnas.orgnih.gov Studies have shown that the S-enantiomer, which is the more herbicidally active form, can be more rapidly metabolized by soil microorganisms than the R-enantiomer. nih.govepa.gov This preferential degradation of one enantiomer over the other can lead to a shift in the enantiomeric ratio (the ratio of S-metolachlor to R-metolachlor) in the soil over time. pnas.org

However, the extent and direction of enantioselective degradation are not consistent across all soil types and environmental conditions. epa.gov While some studies have observed a preferential degradation of the R-enantiomer, leading to an enrichment of the S-enantiomer in soil and groundwater, other research has found little to no enantioselectivity. epa.govepa.govoup.com For instance, preliminary field data has indicated a preferential occurrence of S-metolachlor in deep soil and groundwater at sites with a history of racemic this compound application, suggesting that the degradation of the R-enantiomer may be favored in anaerobic environments. epa.govepa.gov Conversely, other studies have reported that the degradation of this compound was not enantioselective in certain water and soil samples. oup.com

This variability highlights the complex influence of soil properties, microbial populations, and environmental factors on the enantioselective fate of this compound. epa.gov The specific microbial communities present in the soil, as well as factors like soil moisture and oxygen levels, likely play a crucial role in determining which enantiomer is preferentially degraded. pnas.org

Photodegradation on Soil Surface

Photodegradation, or the breakdown of a chemical by light, is a significant degradation pathway for this compound when it is present on the soil surface. psu.edu

Direct exposure to sunlight can lead to a relatively rapid breakdown of this compound. It has been estimated that approximately 50% of this compound applied to the soil surface can degrade within eight days under sunny conditions. psu.edu However, the effectiveness of photodegradation is significantly diminished once the herbicide is incorporated into the soil. psu.edu When mixed into the top two inches of soil, the rate of photolysis is drastically reduced, with only about 6% degradation occurring over a month. psu.edu This is because the soil particles shield the this compound molecules from the sun's radiation.

The mineral and organic components of soil can influence the photodegradation of this compound. While direct photolysis in water is a slow process, the presence of soil constituents can sometimes accelerate the breakdown. Certain soil components can act as photosensitizers, absorbing light energy and transferring it to the this compound molecules, thereby promoting their degradation.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. In the context of this compound, hydrolysis is a very slow degradation process. psu.edu The half-life of this compound due to hydrolysis is greater than 200 days, indicating that it is a relatively stable compound in water under typical environmental pH and temperature conditions. psu.edu This slow rate of hydrolysis means that it is not a primary pathway for the breakdown of this compound in the environment compared to microbial degradation and photodegradation on the soil surface. psu.edu

Persistence and Half-Life in Soil

This compound is considered to be moderately persistent in the soil and water environment. psu.edu Its persistence is commonly measured by its field dissipation half-life, which is the time it takes for 50% of the applied amount to break down or move out of the measured soil layer. The average field dissipation half-life of this compound is reported to be 114 days. psu.edu However, this value can vary significantly depending on a number of factors.

The half-life of this compound in soil is not a fixed value but is influenced by a variety of factors:

Soil Type and Organic Matter: Soil composition, particularly the organic matter content, plays a crucial role. Higher organic matter content can lead to increased adsorption of this compound to soil particles, which can sometimes protect it from degradation and increase its persistence. scielo.br However, higher organic matter can also support a larger and more active microbial population, potentially leading to a shorter half-life. scielo.br For instance, the degradation of S-metolachlor in five different soils followed first-order kinetics, with half-lives ranging from 26.3 to 40.1 days, and this variation was significantly controlled by the soil organic matter content. researchgate.net

Environmental Conditions (Temperature): Temperature significantly affects the rate of microbial degradation. As soil temperature increases, the metabolic activity of microorganisms also increases, leading to a faster breakdown of this compound. researchgate.net For example, the half-life of S-metolachlor was found to decrease from 64.8 days at 10°C to 23.7 days at 35°C. researchgate.net

Moisture Content: Soil moisture is another critical factor influencing microbial activity. Optimal moisture levels promote microbial growth and, consequently, the degradation of this compound. researchgate.net The degradation rate of S-metolachlor was observed to increase with increasing soil moisture content, with the order of degradation being 80% > 60% > 40% > 20% moisture content for a particular soil. researchgate.net In saturated soil conditions, a greater amount of this compound is dissolved in the soil solution, making it more available for microbial degradation and resulting in a shorter half-life. scielo.br

Table 1: Factors Influencing this compound Half-Life in Soil

FactorInfluence on Half-LifeResearch Findings
Soil Organic Matter Can increase or decrease half-life depending on the balance between adsorption and microbial activity.Half-lives of S-metolachlor varied from 26.3 to 40.1 days across different soils, significantly influenced by organic matter content. researchgate.net
Temperature Higher temperatures generally lead to a shorter half-life due to increased microbial activity.The half-life of S-metolachlor decreased from 64.8 days at 10°C to 23.7 days at 35°C. researchgate.net
Moisture Content Optimal moisture content enhances microbial degradation, leading to a shorter half-life.The degradation rate of S-metolachlor increased with higher soil moisture levels. researchgate.net The half-life in unsaturated soil was 81 days, while in saturated soil it was 50 days. scielo.br

Volatilization from Soil

Volatilization is a key process in the dissipation of this compound from soil surfaces into the atmosphere. This transfer is governed by a complex interplay of environmental factors, soil characteristics, and the chemical properties of the herbicide itself. scielo.bruludag.edu.tr Although this compound has a relatively low vapor pressure, these losses can be significant under specific conditions. scielo.br The process involves the movement of molecules from the soil or plant surface, followed by their dispersion into the atmospheric boundary layer through diffusion and turbulent mixing. scielo.brbeyondpesticides.org

Temperature and soil aeration are critical factors influencing the rate of this compound volatilization. uludag.edu.truoguelph.ca Increased temperatures generally lead to greater volatilization. bpasjournals.com Studies have shown that the largest losses of this compound occur under warm and wet soil conditions. scielo.br For instance, peak volatilization flux rates have been observed to be highest when wet surface soil conditions are combined with warm temperatures. nih.gov

Soil moisture and temperature variations interact to affect this compound losses. scielo.br One study noted irregular behavior where this compound dissipated slower at 35°C than at 15°C and 25°C in sterile loam and clay loam soils, suggesting that heat might inactivate enzymes responsible for its degradation at lower temperatures, thereby affecting the amount available for volatilization. uoguelph.ca Aeration, which is related to soil structure and moisture content, also plays a role; greater aeration in soils with higher sand content can encourage microbial activity, which in turn affects the persistence and availability of the herbicide for volatilization. uoguelph.ca Favorable conditions for microbial breakdown, which degrades the pesticide, include warm temperatures, adequate soil moisture, and sufficient oxygen (aeration). uludag.edu.tr

Table 1: Effect of Temperature on this compound Half-Life in Different Soil Types
Soil TypeTemperature (°C)Half-Life (days)Source
Loam15Data not specified uoguelph.ca
Loam25Data not specified uoguelph.ca
Loam35Slower dissipation than at 15°C and 25°C uoguelph.ca
Clay Loam15Data not specified uoguelph.ca
Clay Loam25Data not specified uoguelph.ca
Clay Loam35Slower dissipation than at 15°C and 25°C uoguelph.ca

Solar radiation, relative humidity, and soil water content are primary drivers of this compound volatilization. scielo.brnih.gov Research conducted over a five-year period where soil properties and tillage were held constant demonstrated that variations in meteorological conditions and surface soil water content led to significant variability in volatilization losses. nih.gov Cumulative volatilization losses over a 120-hour period after application ranged from 5% to 25% of the total active ingredient applied. nih.gov

The majority of these losses, approximately 87%, occurred within the first 72 hours. nih.gov Peak volatilization consistently happened in the first 24 hours post-application. nih.gov For example, the highest flux rate of 1500 ng m⁻² s⁻¹ was recorded in 2001, a year characterized by wet surface soil and high temperatures. nih.gov

Volatilization exhibits a clear diurnal pattern, with daytime losses being significantly greater than nighttime losses. scielo.brbeyondpesticides.org Across multiple years of study, daytime volatilization accounted for 43% to 86% of the total measured loss, while nighttime losses ranged from 14% to 57%. nih.gov This diurnal cycle underscores the influence of solar radiation, which drives soil temperature changes. scielo.brnih.gov Soil moisture plays a crucial role; volatilization losses increase significantly with higher moisture content in the soil surface. scielo.brbpasjournals.com

Table 2: Summary of this compound Volatilization Findings
ParameterFindingSource
Cumulative Loss (120 hrs post-application)5% to 25% of applied active ingredient nih.gov
Time to Peak LossWithin the first 24 hours nih.gov
Maximum Flux Rate (observed)1500 ng m⁻² s⁻¹ (under wet and warm conditions) nih.gov
Daytime Contribution to Total Loss43% to 86% nih.gov
Nighttime Contribution to Total Loss14% to 57% nih.gov

To better predict and assess the environmental risk posed by airborne pesticides, mechanistic models have been developed to simulate volatilization emissions from soil. researchgate.netnih.gov One such model predicts hourly volatilization by simultaneously calculating the soil fluxes of heat, moisture, and the pesticide at the soil-air interface, using hourly meteorological data as inputs. nih.gov This numerical model showed reasonable agreement when compared with an analytical model for 14 different pesticides and with field observations for both soil-injected fumigants and surface-applied pesticides like this compound. researchgate.netnih.gov

Another approach involved implementing a pesticide volatilization module into the CHIMERE air quality model. nih.gov This was used to simulate the spatial and temporal distribution of atmospheric concentrations of S-metolachlor in France. nih.gov The model successfully reproduced the spatial distribution of S-metolachlor concentrations, showing a strong correlation with measured data during the application period. nih.gov These modeling tools are valuable for evaluating how site-specific meteorological conditions impact the volatility of pesticides and for determining emissions for risk assessments. nih.gov

Aquatic Environmental Dynamics

This compound's chemical properties, including its mobility and persistence, contribute to its presence in various water bodies. epa.govwho.int It is frequently detected in both surface and groundwater, often as a result of agricultural runoff and leaching. mda.state.mn.usepa.gov

This compound is a widespread and common contaminant in water sources. epa.gov Analysis of data from the US EPA and USGS, including the National Water Quality Assessment (NAWQA) program, confirms its frequent detection. epa.govepa.gov In one comprehensive analysis, this compound was detected in 75% of 6,623 surface water samples. epa.gov Another dataset showed detections in 53% of all samples, with higher frequencies and concentrations found in surface water compared to groundwater. epa.gov

The frequency of detection is closely linked to land use. The NAWQA program (1992-2001) found this compound in 82.7% of surface water samples from agricultural areas, 71.4% in mixed-use settings, and 49.7% in urban areas. epa.gov The highest concentration recorded in this dataset was 77.6 µg/L, found in an agricultural setting. epa.gov An earlier survey in the US in 1988 found this compound in 2,091 out of 4,161 surface water samples. who.int

Table 3: Frequency of this compound Detection in U.S. Surface Water by Land Use (1992-2001)
Land Use SettingDetection Frequency (% of samples)95th Percentile Concentration (µg/L)Source
Agricultural82.74%1.38 epa.gov
Mixed71.37%Not specified epa.gov
Urban49.74%Not specified epa.gov
Undeveloped29.11%Non-detect epa.gov

Due to its mobility and persistence, this compound has had a considerable impact on groundwater quality. epa.gov It has the potential to leach through soil, particularly in areas with permeable soils and shallow water tables. mda.state.mn.us Detections have been reported in the groundwater of at least 20 U.S. states. epa.gov

In Minnesota, a major agricultural state, this compound and its breakdown products are frequently found in groundwater. mda.state.mn.us In 2016, the Minnesota Department of Agriculture detected this compound in 14 out of 249 monitoring well samples, with a maximum concentration of 5.89 µg/L. health.state.mn.us An earlier US survey from 1988 detected it in 13 of 596 groundwater samples, with concentrations ranging from 0.1 to 0.4 µg/L. who.int

More recent concerns have focused on this compound's degradation products, such as this compound-ESA, this compound-OXA, and this compound-NOA. anses.fr Studies have shown that these metabolites are often detected in groundwater, sometimes at concentrations exceeding the parent compound. anses.frunl.edu In agricultural settings across Maryland, Nebraska, California, and Washington, this compound was rarely detected in groundwater without its degradates. unl.edu In France, an expert appraisal showed that estimated concentrations of these three metabolites in groundwater surpassed the quality limit set by European legislation, prompting a procedure to withdraw the main uses of products containing S-metolachlor to protect water resources. anses.fr

Occurrence and Detection in Water Bodies

Surface Water Contamination and Runoff Events

This compound is frequently detected in surface waters, primarily due to runoff from agricultural fields where it is applied. epa.gov Its potential to contaminate surface water is influenced by several factors, including soil type, topography, and weather conditions. psu.edu The herbicide is particularly prone to runoff in areas with poorly draining or wet soils that have a visible slope towards adjacent water bodies. epa.govmda.state.mn.us

Contamination can occur for several months after application, with this compound dissolving in runoff water. epa.gov Because of its relatively high water solubility, it is mobile and has been identified as one of the top five pesticides found in surface water in the mid-western United States corn belt. epa.govpsu.edu Studies have shown widespread detection in streams, rivers, and reservoirs. epa.gov For instance, a 1997 study of surface water samples from 312 locations across 14 states detected this compound in 1,644 samples, with a maximum concentration of 138 parts per billion (ppb). psu.edu These high concentrations were likely the result of runoff events following spring and summer applications to crops. psu.edu

The following table summarizes key findings related to this compound in surface water.

Summary of this compound Detections in Surface Water

Study/ObservationKey FindingSource(s)
U.S. Surface Water Monitoring (1997)Detected in 1,644 of 4,161 samples; maximum concentration of 138 µg/L (ppb). psu.edu
Mid-western U.S. Corn BeltRanked among the top five pesticides found in surface water. epa.gov
General Runoff ConditionsHigh potential for runoff from poorly draining, wet soils with slopes toward surface water. epa.govmda.state.mn.us
U.S. Survey (1988)Found in 2,091 of 4,161 surface water samples, with the 85th percentile of non-zero samples being 12 µg/L. who.int
Enantioselective Occurrence in Water

This compound is a chiral compound, existing as different stereoisomers. Initially marketed as a racemic mixture (an equal amount of all isomers), it is now largely sold as S-metolachlor, which is enriched with the more herbicidally active S-isomers. capes.gov.bragroscope.ch This "chiral switch" has led to a measurable change in the enantiomeric composition of this compound residues found in the environment. capes.gov.br

A study conducted on two Swiss lakes between 1998 and 1999 monitored this transition. capes.gov.br Before 1998, this compound residues in the lakes were racemic. capes.gov.br However, following the market introduction of S-metolachlor, surface waters showed a significant excess of the S-isomers. capes.gov.bragroscope.ch The enantiomer excess (EE), a measure of the dominance of one enantiomer, shifted accordingly, demonstrating a rapid environmental response to the change in product formulation. capes.gov.br

Preliminary data from U.S. environmental agencies have also noted the enantioselective occurrence of S-metolachlor in deep soil and groundwater samples at sites with a history of this compound application, which can be hydrologically linked to surface water. epa.govepa.gov This suggests that the degradation of this compound can also be enantioselective, varying across different soil types and conditions. epa.govepa.gov

Change in this compound Enantiomer Excess (EE) in Swiss Lakes

YearEnantiomer Excess (EE)Inferred Market SubstitutionSource(s)
Pre-1998≈ 0Racemic product in use capes.gov.br
1998≈ 0.35~55% substitution with S-metolachlor capes.gov.br
1999≈ 0.65~90% substitution with S-metolachlor capes.gov.br
2000-2001Approached composition of S-metolachlor productAlmost complete substitution agroscope.ch

Degradation in Aqueous Systems

Photodegradation in Water

Photodegradation, or photolysis, is a recognized pathway for the breakdown of this compound in aqueous solutions exposed to sunlight. who.int However, the process is considered relatively slow. who.intresearchgate.net The rate of degradation follows pseudo-first-order kinetics. nih.govacs.org Research has estimated that the near-surface half-life of this compound in lake water is approximately 22 days in summer and can extend to 205 days in winter at 40° N latitude, highlighting seasonal variations. researchgate.net

The photochemical breakdown of this compound involves several key chemical reactions. psu.eduacs.org The most frequently cited processes are:

Dehalogenation : The cleavage of the carbon-chlorine (C-Cl) bond is a primary step in the degradation process. researchgate.netnih.gov

Hydroxylation : The addition of hydroxyl (-OH) groups to the molecule, often following dehalogenation. psu.eduacs.orgnih.gov

Cyclization : The formation of a ring structure, such as a morpholine (B109124) ring, subsequent to dehydrochlorination. researchgate.netnih.gov

Oxoquinoline Formation : A specific type of ring formation observed during photolysis. psu.eduacs.org

Demethylation : The removal of a methyl group. psu.eduacs.org

These processes can occur in combination, leading to a variety of transformation products. nih.gov

The rate of this compound photolysis in natural waters is significantly influenced by the presence of other substances, notably dissolved organic matter (DOM) and nitrate (B79036) ions.

Dissolved Organic Matter (DOM) : The presence of DOM, such as humic and fulvic acids, generally inhibits or slows the photodegradation of this compound. nih.govrsc.orgacs.org DOM acts as an "inner filter," absorbing the UV light that would otherwise break down the herbicide molecule. acs.org In one study, the presence of DOM increased the photolysis half-life from 87 to 693 hours. nih.govacs.org

Nitrate Ions (NO₃⁻) : In contrast, nitrate ions accelerate the photolysis of this compound. nih.govrsc.orgacs.org The photolysis of nitrate produces highly reactive intermediates like hydroxyl radicals, which then react with and degrade the herbicide. rsc.orgacs.org Research has shown that increasing nitrate concentrations can accelerate the degradation rate by a factor of up to 11. nih.govacs.orgacs.org

Influence of DOM and Nitrate on this compound Photodegradation

SubstanceEffect on Photodegradation RateMechanismSource(s)
Dissolved Organic Matter (DOM)Decreases (Inhibits)Acts as a light filter, absorbing photons and scavenging radicals. nih.govrsc.orgacs.org
Nitrate Ions (NO₃⁻)Increases (Accelerates)Generates reactive species (e.g., hydroxyl radicals) that degrade this compound. nih.govrsc.orgacs.org

Photodegradation results in the formation of numerous transformation products (TPs). Studies have identified a range of these by-products in water. One study identified monochloroacetic acid as a main photoproduct. scielo.br Another major product formed under UV irradiation is 4-(2-ethyl-6-methylphenyl)-5-methyl-3-morpholine. psu.eduacs.org More complex analyses have characterized as many as 15 different photoproducts resulting from various combinations of dehalogenation, hydroxylation, and cyclization. nih.gov

Two of the most significant and frequently detected degradates of this compound found in surface and groundwater are this compound ethane sulfonic acid (ESA) and this compound oxanilic acid (OA). psu.edu However, it is important to note that the primary formation pathway for ESA and OA is through microbial degradation in soil, not aqueous photolysis. psu.edu These degradates are more persistent and often more mobile than the parent this compound compound, leading to their common detection in water bodies after being transported from treated soils. psu.edu

Hydrolysis Half-Life in Water

This compound is characterized by its stability in aquatic environments, demonstrating resistance to hydrolysis across a range of pH levels. epa.gov The estimated hydrolysis half-life of this compound in water is substantial, with reports indicating it to be over 200 days. epa.gov Specifically, at a temperature of 20°C, the calculated half-life for 50% loss due to hydrolysis is greater than 200 days at a pH between 1 and 9. nih.gov One estimation places the hydrolysis half-life at 210 days. nih.govrayfull.com Testing at 20°C revealed that less than 5% of this compound hydrolyzed over a 100-day period at pH levels of 4, 7, and 9. nih.gov Another study confirmed this stability, noting no significant degradation after 30 days at pH 5, 7, and 9. epa.gov The rate of hydrolysis in distilled water at 20°C was determined to be less than 0.01 per day, which corresponds to a half-life of more than 100 days. nih.govwaterquality.gov.au

Table 1: Hydrolysis Half-Life of this compound in Water

Half-Life (Days) pH Range Temperature (°C) Citation
>200 1-9 20 nih.gov
210 (estimated) Not Specified Not Specified nih.govrayfull.com
Microbial Degradation in Aquatic Environments

Microbial activity is a primary pathway for the degradation of this compound in aquatic systems. mdpi.com The rate of this degradation is influenced by whether conditions are aerobic or anaerobic. Under aerobic conditions, the aquatic biodegradation half-life for this compound is reported to be 47 days. nih.govepa.gov In anaerobic environments, the process is slower, with a reported half-life of 78 days. nih.govepa.gov One study observed biphasic degradation under aerobic aquatic conditions, with a primary half-life of 39 days and a secondary half-life of 24 days. epa.gov

The presence of sediment significantly accelerates the dissipation of this compound in surface water. nih.gov In systems containing both surface water and sediment, the first-order 50% dissipation time (DT50) for this compound was 8 days, a value almost four times shorter than in systems without sediment. nih.gov This increased degradation is attributed to the partitioning of the herbicide into the sediment, where microbial activity is more pronounced. nih.gov The fungal strain Penicillium oxalicum MET-F-1, isolated from activated sludge, has demonstrated the ability to degrade this compound, breaking it down into metabolites such as MOXA, M2H, and MDES through hydrolytic and reductive dechlorination. mdpi.com

Table 2: Microbial Degradation Half-Life of this compound in Aquatic Environments

Condition Half-Life (Days) Notes Citation
Aerobic 47 nih.govepa.gov
Anaerobic 78 nih.govepa.gov
Aerobic Aquatic 39 (primary), 24 (secondary) Biphasic degradation epa.gov

Transport in Water (Leaching and Runoff)

This compound's presence in surface and groundwater is a result of its transport from agricultural fields via leaching and runoff. psu.edu The degree of this transport is influenced by multiple factors, including the rate of application, the herbicide's persistence and mobility, rainfall patterns, topography, and climate. psu.edu Runoff studies have shown that this compound can move from application sites through both sheet erosion and leaching. epa.gov In a study comparing normal and below-average rainfall seasons, runoff of this compound during normal rainfall was 4.5–6.1% of the applied amount, while leaching accounted for 0.10–0.18%. acs.org During seasons with below-average rainfall, these losses were significantly lower in runoff (0.07–0.37%) but higher in leachate (0.22–0.27%). acs.org This suggests an increase in preferential flow during drier periods. acs.org

Factors Influencing Leaching Potential (Adsorption, Water Solubility, Koc)

The potential for this compound to leach into groundwater is governed by a combination of its chemical properties and soil characteristics. oup.com Key factors include its adsorption to soil particles, water solubility, and the soil organic carbon partition coefficient (Koc). oup.com this compound exhibits a relatively high water solubility, reported as 530 mg/L at 20°C and 488 mg/L at 25°C. nih.govpsu.edu This high solubility increases its potential for movement with water through the soil profile. scielo.brunl.edu

The soil adsorption coefficient (Koc) is a measure of a pesticide's tendency to bind to soil organic matter. psu.edu A low Koc value indicates weaker binding and therefore higher mobility. This compound has a reported Koc of 200 mL/g, which is considered low and contributes to its leaching potential. psu.edu The combination of high water solubility and a low Koc value gives this compound a high potential to leach, particularly in soils with low organic matter content. psu.eduscielo.br Leaching is more pronounced in coarse-textured soils and can be significantly inhibited in soils with high clay or silt content. psu.eduscielo.br An increase in soil organic matter and clay content leads to greater adsorption of this compound, which in turn slows its movement through the soil. psu.edu

Table 3: Physicochemical Properties of this compound Influencing Leaching

Property Value Significance for Leaching Citation
Water Solubility 530 mg/L at 20°C High solubility facilitates movement with water nih.govpsu.edu
Water Solubility 488 mg/L at 25°C High solubility facilitates movement with water nih.gov
Preferential Macropore Flow

Preferential macropore flow is a significant mechanism for the rapid transport of this compound through the soil profile, bypassing the soil matrix where adsorption and degradation would typically occur. nih.govcopernicus.org This type of flow occurs through large, continuous pores in the soil, such as cracks, root channels, and animal burrows. copernicus.org Studies have shown that losses of this compound in drain water are primarily caused by preferential flow, which was observed to be greater in a heavy clay soil compared to a silt loam. nih.gov The concentrations of this compound in leachate can exceed regulatory limits for groundwater, even when the total amount leached is a small percentage of the applied dose, a phenomenon attributed to preferential macropore flow. fao.orgnih.gov This rapid transport can lead to the contamination of subsurface drains and, subsequently, surface water bodies. nih.gov

Influence of Organic Waste Amendments on Leaching

The application of organic waste (OW) amendments to agricultural soils can influence the fate and transport of this compound, though the effects can be complex. In one study, the addition of raw sewage sludge, composted sludge, and digested pig slurry did not significantly affect the total amount of S-metolachlor that leached through large, undisturbed soil cores, with leaching not exceeding 0.1% of the applied dose in any treatment. fao.orgnih.gov However, the amendments did alter the degradation pathways, increasing the formation of the metabolite MET-OA relative to MET-ESA. fao.orgnih.gov

In contrast, other research has shown that amending soil with organic residues from olive oil production can decrease the leaching of S-metolachlor. uvlf.sk The addition of these residues increased the sorption of the herbicide and delayed the onset of leaching. uvlf.sk Similarly, amending a calcareous clay soil with fresh oiled and de-oiled two-phase olive mill waste resulted in a significant increase in S-metolachlor sorption and a longer half-life in the soil. tandfonline.com While this increased retention can reduce leaching, it may also increase the risk of surface water contamination through runoff if application rates are high. tandfonline.com The effectiveness of organic amendments in reducing leaching can be limited under field conditions, especially in the presence of preferential macropore flow or when heavy rainfall occurs shortly after application, as these conditions can minimize the retention of the herbicide by the organic matter and promote its transport. researchgate.net

Table 4: Mentioned Chemical Compounds

Compound Name
This compound
S-Metolachlor
MET-OA (this compound Oxanilic Acid)
MET-ESA (this compound Ethane Sulfonic Acid)
MOXA
M2H
MDES
Atrazine (B1667683)
Propachlor
Alachlor
Cyanazine
Dicamba
Metribuzin
Clopyralid
Simazine
Pendimethalin
Trifluralin
Benfluralin
Diuron
Terbuthylazine

Metabolite Formation and Dynamics

Identification of Major Degradates (ESA, OA)

Metolachlor (B1676510) undergoes degradation in the environment, leading to the formation of several metabolites. Among the most significant and frequently detected are this compound ethanesulfonic acid (ESA) and this compound oxanilic acid (OA). epa.govpsu.edu These compounds are considered the primary degradates of this compound. psu.edu

The formation of ESA and OA involves the displacement of the chlorine atom from the parent this compound molecule. researchgate.net Specifically, this compound ESA, also known by the code CGA-354743, is formed through the replacement of the chlorine atom with a sulfonic acid group. epa.govepa.gov Similarly, the formation of this compound OA, identified as CGA-51202, results from a dechlorination process. epa.govresearchgate.net These two metabolites have been consistently identified in environmental monitoring studies of both soil and water. epa.gov

Besides ESA and OA, other degradates have been identified in various studies, including CGA-50720, CGA-41638, CGA-37735, and CGA-13656. epa.gov However, ESA and OA are the most prominent in terms of their widespread detection in the environment. epa.govepa.gov

Persistence and Environmental Occurrence of Metabolites in Soil and Water

This compound metabolites, particularly ESA and OA, exhibit greater persistence in the environment than the parent compound. psu.edu This increased persistence, coupled with their higher mobility, leads to their frequent detection in both groundwater and surface water, often at higher concentrations than this compound itself. psu.eduepa.gov

Monitoring studies have consistently shown the widespread presence of this compound and its degradates in water sources. epa.govepa.gov For instance, data from various U.S. monitoring programs like the National Water-Quality Assessment (NAWQA), the Atrazine (B1667683) Registration Partnership (ARP), and the U.S. Geological Survey (USGS) reservoir studies indicate that this compound contamination is a common issue. epa.gov In states like Iowa and Illinois, this compound ESA and OA have been detected with high frequency, at 99% for ESA and 92% for OA, with concentrations often exceeding those of the parent this compound. epa.govepa.gov

In soil, the degradation of this compound to ESA and OA has been observed in various conditions. One study found that in a water-sediment system, the half-life of this compound was 34 days in the sediment and 8 days in the water phase. nih.gov The metabolites ESA and OA were detected in both the water-sediment system and in soil, peaking around day 56 of incubation before declining, which suggests further transformation. nih.gov The formation of these metabolites was noted to occur within the first 28 days under aerobic conditions. nih.gov

The mobility of these metabolites is a key factor in their environmental occurrence. Studies have shown that ESA and OA are less adsorbed to soil particles compared to this compound, which contributes to their potential to leach into groundwater and be transported into surface water bodies. nih.gov Sorption coefficients for ESA and OA were found to be at least 79% lower than for this compound in both cultivated soil and vegetated filter strip soil, indicating their greater mobility. nih.gov

Toxicity of Degradation Products

The toxicological profiles of this compound's major degradates, ESA and OA, have been investigated to understand their potential risks to human health and the environment. The transformation of this compound into these metabolites is generally associated with a reduction in toxic potency. epa.gov

The formation of this compound ESA involves the replacement of a chlorine atom with a sulfonic acid group. epa.gov A similar structural change in another chloroacetanilide herbicide, alachlor, to its ESA metabolite has been shown to decrease its toxicity. epa.gov Likewise, the degradation of this compound to its oxanilic acid metabolite (OA) also results in a less toxic molecule. epa.gov

Pharmacokinetic studies in rats have shown that this compound ESA is poorly absorbed from the gastrointestinal tract, undergoes limited metabolism, and is rapidly excreted. epa.gov This is in contrast to the parent compound, this compound, which is almost completely absorbed and extensively metabolized in rats. epa.gov this compound ESA is considered a minor metabolite in rats, with only a small fraction of an administered dose of this compound being excreted as the ESA degradate. epa.gov

Metabolic Pathways for Metabolite Formation

The formation of this compound's primary metabolites, ESA and OA, occurs through distinct metabolic pathways primarily mediated by soil microorganisms. psu.edu The initial step in the transformation of this compound often involves the displacement of the chlorine atom from the chloroacetyl group. psu.eduresearchgate.net

One proposed pathway suggests that the chlorine atom is displaced by glutathione (B108866), a tripeptide found in many organisms. psu.edu Following this initial conjugation, different enzymatic pathways lead to the formation of the ESA and OA degradates. psu.edu This process is a key detoxification mechanism in many organisms and a primary route for the environmental degradation of chloroacetamide herbicides.

The formation of ESA involves the addition of a sulfonic acid group, while the formation of OA involves the creation of an oxanilic acid moiety. researchgate.netsigmaaldrich.com These transformations are primarily the result of microbial activity in the soil. mdpi.com For example, the fungus Penicillium oxalicum has been shown to degrade this compound through hydrolytic and reductive dechlorination, producing different metabolites. mdpi.com

Photodegradation can also play a role in the breakdown of this compound, especially when it is present on the soil surface. psu.edu The main photolytic processes include hydroxylation, dehalogenation, oxoquinoline formation, and demethylation. psu.eduresearchgate.net

The degradation pathways for this compound and its enantiomerically enriched form, S-metolachlor, are considered to be similar in soil and water environments, leading to the formation of the same major degradates, ESA and OA. epa.gov

Ecological Impact and Risk Assessment

Effects on Non-Target Organisms

Metolachlor (B1676510), a widely used herbicide, can have unintended consequences for organisms not targeted by its application. These effects extend to both aquatic and terrestrial ecosystems, impacting a variety of life forms.

Terrestrial Organisms

The impact of this compound extends to terrestrial ecosystems, affecting various organisms. It is generally considered to be of low toxicity to mammals, birds, and insects, including honeybees. psu.edu For instance, Mallard ducks and bobwhite quail can tolerate high exposures over several days. psu.edu The contact LC50 for earthworms is 140 ppm. orst.edu

However, recent research has highlighted potential risks. A study on the lizard Eremias argus found that exposure to S-metolachlor and its metabolite, this compound oxanilic acid (MO), during hibernation induced oxidative stress and disrupted reproductive hormones. mdpi.com After exposure, significant changes in glutathione (B108866) S-transferase (GST) activities were observed in the gonads of both male and female lizards. nih.gov

Regarding soil microbial communities, this compound can have a negative and lasting impact. It can suppress the population of certain microorganisms and increase the proportion of spore-forming microbes, indicating a deterioration of soil health. agrojournal.org The adaptation period for microbial communities after treatment with S-metolachlor is estimated to be around 35 days. agrojournal.org

Non-Target Plants

As a herbicide, this compound has the potential to cause phytotoxicity in non-target plants. epa.gov This can occur through spray drift or runoff from treated areas. epa.gov Studies have demonstrated that S-metolachlor-based herbicides can have a highly toxic potential for non-target plant species. preprints.org For example, one study showed that it affected the germination of lettuce seeds at all tested concentrations and completely prevented it at the highest dose. preprints.org

Research on various plant models, including lettuce, radish, millet, and wheat, indicated that both nicosulfuron (B1678754) and S-metolachlor-based herbicides caused phytotoxic effects such as inhibited germination, reduced germination speed, and impaired seedling growth. nih.gov Wheat was found to be the most sensitive among the tested species. nih.gov Even in crops for which it is intended, like maize, this compound can display moderate phytotoxicity by affecting the speed of seed germination and the growth of roots and shoots. preprints.org The phytotoxicity of S-metolachlor can be influenced by environmental factors such as rainfall, with increased rainfall potentially aggravating crop injury. msstate.edu

Ecological Risk Assessment Methodologies

Frameworks for Risk Assessment (e.g., U.S. EPA Framework)

The ecological risk assessment for pesticides like this compound in the United States is conducted within a framework established by the U.S. Environmental Protection Agency (EPA). epa.gov This framework is a structured process to evaluate the likelihood of adverse ecological effects resulting from exposure to one or more stressors, such as pesticides. epa.gov The process is designed to be flexible and to provide a consistent approach to ecological risk assessment. rmpcecologia.com

The EPA's ecological risk assessment process for pesticides involves several key components:

Problem Formulation : This initial phase provides the foundation for the assessment by defining the purpose, objectives, and scope of the risk assessment. epa.gov It involves identifying assessment endpoints, which are explicit expressions of the environmental values to be protected, and developing a conceptual model that outlines the predicted relationships between the pesticide and the assessment endpoints. epa.gov

Analysis : This phase includes two main characterizations:

Ecological Effects Characterization : This describes the types of adverse effects a pesticide can cause in an organism and how these effects vary with different exposure levels. epa.gov It is based on a review of available toxicity data for various plants and animals. epa.gov

Environmental Exposure Characterization : This estimates the potential exposure of plants, animals, and water resources to pesticide residues in water, food, soil, and air. epa.gov It considers how often, for how long, and at what concentration an organism may be exposed. epa.gov

Risk Characterization : This is the final step where the information from the effects and exposure characterizations is integrated to estimate the ecological risk. epa.gov This can be done using deterministic approaches, such as the risk quotient method, or more complex probabilistic approaches. montana.edu The risk characterization helps in making informed decisions about the regulation and use of the pesticide. epa.gov

The EPA employs a tiered approach to risk assessment. montana.edunih.gov Tier 1 assessments are typically conservative and are used for screening purposes. montana.edu If potential risks are identified at this level, more refined, higher-tier assessments may be conducted, which can include more complex modeling and field studies. umd.edujircas.go.jp This tiered framework allows for a systematic evaluation of potential risks and helps in identifying the need for risk mitigation measures. umd.edu

Toxicity-Exposure Ratios (TER) and Risk Quotients (RQ)

The ecological risk of this compound is often evaluated using Toxicity-Exposure Ratios (TERs) and Risk Quotients (RQs). mdpi.comepa.gov The RQ is a simple calculation where the estimated environmental exposure is divided by a relevant toxicity value (RQ = exposure/toxicity). ecojustice.ca This quotient is then compared to a level of concern (LOC) to determine if there is a potential risk. ecojustice.ca If the RQ is below the LOC, the risk is considered negligible. ecojustice.ca However, if the RQ equals or exceeds the LOC, a more detailed risk assessment is required. ecojustice.ca

For instance, a screening level risk assessment for freshwater fish indicated that the level of concern was significantly surpassed, with an RQ of 6.7. ecojustice.ca An RQ greater than 1 suggests that the environmental risks are unacceptable. ecojustice.ca The European Food Safety Authority (EFSA) employs TERs in its risk assessment process, which measures the relationship between toxicity (e.g., No-Observed-Effect-Concentration or NOEC) and the predicted environmental concentration (PEC). mdpi.comwur.nl

The risk quotient approach is widely used to quantitatively assess the environmental risk of pesticides. mdpi.com The risk is categorized based on the RQ value: no risk (RQ < 0.01), lesser risk (0.01 ≤ RQ ≤ 0.1), moderate risk (0.1 ≤ RQ < 1), and higher risk (RQ ≥ 1). mdpi.com A study assessing S-metolachlor in soil found that for a dissipation scenario, the RQ value was 0.48, indicating a medium risk to soil organisms. mdpi.com

The following table displays the risk quotient criteria for fish and aquatic invertebrates as outlined by Urban and Cook (1986). epa.gov

Risk PresumptionRQLOC
Acute High Risk> 0.50.5
Acute Restricted Use> 0.10.1
Acute Endangered Species> 0.050.05
Chronic Risk> 1.01.0
This table is interactive. You can sort and filter the data.

Modeling Approaches in Risk Assessment (e.g., GENEEC, SCI-GROW, PRZM-EXAMS)

Various computer models are utilized to estimate the environmental concentrations of this compound for risk assessments. These models simulate the fate and transport of the herbicide in different environmental compartments.

GENEEC (Generic Estimated Environmental Concentration): This is a Tier 1 screening model used by the U.S. Environmental Protection Agency (EPA) to provide conservative, upper-bound estimates of pesticide concentrations in a standard 1-hectare pond adjacent to a 10-hectare treated field. epa.govpesticiderisk.org It is designed to be a simple tool that requires data typically available early in the pesticide registration process. epa.gov For this compound, GENEEC modeling has been used to estimate surface water concentrations for various crops. epa.gov For example, the model predicted an estimated environmental concentration (EEC) of 167 ppb for acute exposure and 111 ppb for chronic exposure based on its use on carrots in muck soils. epa.gov

SCI-GROW (Screening Concentration in Ground Water): This Tier 1 model is used to predict the maximum acute and chronic concentrations of pesticides in shallow groundwater. epa.govfederalregister.gov The SCI-GROW model has been used to estimate groundwater concentrations of this compound and its degradates, ESA and OA. govinfo.gov For instance, it predicted a maximum groundwater screening concentration of 388 ppb for this compound use on peppers or grass in soils with low organic content. epa.gov

PRZM-EXAMS (Pesticide Root Zone Model and Exposure Analysis Modeling System): This is a more refined Tier 2 modeling system that provides more realistic estimates of pesticide concentrations in surface water. epa.govregulations.gov It simulates pesticide transport from the crop root zone to a water body and its subsequent fate. regulations.gov PRZM-EXAMS modeling for racemic this compound use on corn predicted a 1-in-10-year annual maximum (acute) concentration of 154.7 µg/L and a 1-in-10-year annual average (chronic) concentration of 89.5 µg/L in surface water. epa.gov For soybeans, the predicted acute concentration was 134.5 µg/L, and the chronic concentration was 36.7 µg/L. epa.gov

The following table summarizes some of the modeled environmental concentrations for this compound using these different models.

ModelUse ScenarioPredicted Concentration (µg/L)Type of Concentration
GENEECCarrots (muck soils)167Acute EEC
GENEECCarrots (muck soils)111Chronic EEC
SCI-GROWPeppers/Grass (low organic soil)388Maximum Groundwater Screening
PRZM/EXAMSCorn154.71-in-10 Year Acute
PRZM/EXAMSCorn89.51-in-10 Year Chronic
PRZM/EXAMSSoybeans134.51-in-10 Year Acute
PRZM/EXAMSSoybeans36.71-in-10 Year Chronic
PRZM/EXAMSPeanuts22.11-in-10 Year Acute
PRZM/EXAMSPeanuts5.31-in-10 Year Chronic
This table is interactive. You can sort and filter the data.

Assessment of Joint Aquatic Toxic Effects (e.g., with Atrazine)

This compound is often used in combination with other herbicides, such as atrazine (B1667683), which necessitates the assessment of their joint toxic effects on aquatic organisms. Research has shown that the combination of S-metolachlor and atrazine in formulated products can have adverse effects on amphibians, impacting the time to and size at metamorphosis, increasing disease rates, and causing damage to the thymus. ecojustice.ca

Studies have also demonstrated synergistic toxic effects when atrazine, acetochlor (B104951), and this compound are present as a mixture. nih.gov In fish, combined exposure to these three herbicides led to increased concentrations of atrazine and acetochlor in the liver. nih.gov Furthermore, deethylatrazine (B13485), a metabolite of atrazine, has been shown to have joint aquatic toxic effects with S-metolachlor on non-target crustaceans. ecojustice.ca

A study investigating the joint acute toxicity of S-metolachlor and deethylatrazine on various freshwater crustaceans found that the interaction could be additive, antagonistic, or synergistic, depending on the concentration combination and the species tested. nih.gov This highlights the complexity of predicting the environmental impact of pesticide mixtures.

Cumulative Effects Assessments

Cumulative effects assessments consider the combined environmental risks from multiple chemicals that share a common mechanism of toxicity. The U.S. EPA has determined that some chloroacetanilide herbicides, including acetochlor, alachlor, and butachlor, form a "Common Mechanism Group" due to their ability to cause nasal turbinate tumors. epa.gov While this compound is also a chloroacetanilide and has been observed to cause effects in the nasal turbinates, the data available did not definitively show that it shares the same target site in the nasal tissue as the other three. epa.gov Therefore, the EPA concluded that a cumulative assessment for this specific effect was not necessary for this compound. epa.gov

However, there is a recognized need to assess the cumulative risks of chemicals in the same class as S-metolachlor, as well as its major environmental metabolites, which are often not fully addressed in standard risk assessments. ecojustice.ca The potential for cumulative effects from multiple stressors, including different pesticides, on ecosystems is an area of ongoing research and concern.

Impact on Specific Ecosystems (e.g., Everglades, Barton Springs)

Everglades: this compound has been detected in the surface waters in and adjacent to the Everglades National Park. pops.intufl.edusfwmd.gov A 2015 study found trace levels of this compound, along with other herbicides and an insecticide, in the extended Lake Okeechobee and Everglades watersheds, although the detected concentrations were below the threshold of concern for aquatic toxicity at that time. mdpi.com A probabilistic risk assessment of pesticides in the C-111 freshwater basin, which borders the Everglades, included this compound in its analysis of joint toxic effects with other pesticides like endosulfan, chlorpyrifos, and atrazine. pops.intnih.gov The study highlighted the potential for combined pesticide exposures to pose a risk to aquatic life in this sensitive ecosystem. pops.intnih.gov

Barton Springs: The Barton Springs salamander (Eurycea sosorum), a federally endangered species, is found exclusively in the Barton Springs complex in Austin, Texas. epa.gov Due to the salamander's limited geographic range and aquatic lifestyle, there is significant concern about the impact of pesticides on its habitat. epa.govbiologicaldiversity.org this compound has been detected in the springs, groundwater, and surface water in the Barton Springs area, although it was found infrequently and at low concentrations, generally near the detection limit of 0.013 μg/L. epa.gov

Bioavailability in the Environment

The bioavailability of this compound in the environment, which is its availability to be taken up by organisms, is influenced by several factors, particularly its interaction with soil and dissolved organic matter.

This compound has a low binding affinity to soil particles, which means it has a high potential to leach into groundwater and subsequently enter surface water. waterquality.gov.au The sorption of S-metolachlor to soil is positively correlated with the soil's organic matter and clay content. redalyc.orgresearchgate.net An increase in organic matter can lead to greater adsorption of S-metolachlor in the upper soil layers, which can reduce its immediate bioavailability for microbial degradation and increase its persistence. researchgate.net However, higher organic matter content can also enhance microbial biomass and activity, potentially leading to a shorter half-life for this compound in some soils. researchgate.net

Studies have shown that anaerobic (low oxygen) conditions in the soil can significantly reduce the adsorption of this compound and promote its desorption. mdpi.com This suggests that soil redox conditions can be a governing factor in the bioavailability and environmental transport of this compound. mdpi.com The relatively low log Koc value of this compound indicates that the effect of dissolved and particulate organic matter on its bioavailability and toxicity in aquatic systems is likely to be minor. waterquality.gov.au However, the desorption of this compound from soil can increase its bioavailability and, consequently, its degradation or bioactivity in the soil environment. mdpi.com

The following table presents some of the key properties of S-metolachlor that influence its bioavailability.

PropertyValueReference
Molecular FormulaC₁₅H₂₂ClNO₂ redalyc.org
Water Solubility488 mg/L researchgate.net
Koc200 L/kg redalyc.orgresearchgate.net
Log Kow3.05 at 25°C redalyc.org
Half-life in soil (t₁/₂)6 to 100 days redalyc.org
This table is interactive. You can sort and filter the data.

Herbicide Resistance and Detoxification Mechanisms in Weeds

Mechanisms of Resistance (Target-site vs. Non-target-site)

Herbicide resistance in weeds is broadly categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR). nih.govfrontiersin.org

Target-Site Resistance (TSR): This form of resistance typically arises from a modification or amplification of the herbicide's target enzyme. frontiersin.org TSR is often conferred by a single gene and usually does not result in cross-resistance to herbicides with different sites of action (SOA). nih.govfrontiersin.org

Non-Target-Site Resistance (NTSR): NTSR encompasses a variety of mechanisms that prevent the herbicide from reaching its target site in a toxic form or concentration. frontiersin.org These mechanisms include reduced herbicide uptake or translocation, sequestration of the herbicide away from the target site, and, most commonly, metabolic degradation of the herbicide into non-toxic substances. nih.govfrontiersin.org

Resistance to S-metolachlor and other VLCFA inhibitors in weeds is attributed to NTSR mechanisms. nih.govfrontiersin.org Due to the involvement of multiple enzymes in the synthesis of very-long-chain fatty acids, modification of the target site is considered an unlikely pathway for the evolution of resistance to this class of herbicides. nih.govfrontiersin.org The most concerning aspect of NTSR is its potential to confer multiple resistance, enabling weeds to survive applications of herbicides from different SOA groups, including chemistries they have not previously been exposed to. frontiersin.org

Role of Metabolic Detoxification

Metabolic detoxification is a key NTSR mechanism where weeds evolve the ability to rapidly break down herbicides into less harmful compounds. This process is complex and generally involves several phases of enzymatic reactions. nih.gov In the case of S-metolachlor, resistance in weed species like waterhemp and Palmer amaranth (B1665344) is conferred by the rapid metabolism of the herbicide compared to susceptible populations. nih.govnih.gov The primary enzyme families implicated in this detoxification are Glutathione (B108866) S-Transferases (GSTs) and Cytochrome P450 monooxygenases (P450s). nih.govnih.gov

Glutathione S-Transferases are a major family of enzymes involved in the detoxification of a wide range of xenobiotics, including herbicides. researchgate.net They catalyze the conjugation of the tripeptide glutathione to the herbicide molecule, rendering it more water-soluble and less toxic, and marking it for sequestration. nih.govfrontiersin.org

Research has strongly implicated enhanced GST activity as the primary mechanism of resistance to S-metolachlor in weeds like Palmer amaranth. nih.govfrontiersin.org Studies have shown that the detoxification process is primarily carried out by GSTs in the roots, which is logical for a soil-applied herbicide. nih.govfrontiersin.org The resistance is achieved through both a higher baseline (constitutive) expression of GST genes in the roots of resistant plants and a further increase (induction) of these genes upon exposure to S-metolachlor. nih.govnih.gov

Two specific classes of plant GSTs, phi (GSTF) and tau (GSTU), are particularly important. nih.govfrontiersin.org Phi class GSTs are known to be highly reactive toward chloroacetanilide herbicides like metolachlor (B1676510). nih.govfrontiersin.org In resistant Palmer amaranth, specific genes such as ApGSTU19, ApGSTF8, ApGSTF2, and ApGSTF2like have been found to be constitutively overexpressed in the roots, with their expression further induced by S-metolachlor treatment. nih.govnih.govresearchgate.net

Cytochrome P450 monooxygenases (P450s) are a large and diverse group of enzymes that play a critical role in the Phase I metabolism of many compounds, including herbicides. nih.govbiorxiv.orgnih.gov They catalyze oxidative reactions, such as hydroxylation or demethylation, which can either detoxify a herbicide directly or prepare it for subsequent conjugation in Phase II, often by GSTs. nih.gov

In some weed populations, P450s act in concert with GSTs to confer resistance to S-metolachlor. nih.gov For instance, in multiple-herbicide resistant waterhemp, P450 activity was found to be a crucial initial step in the detoxification pathway. nih.gov The use of P450 inhibitors, such as malathion, was shown to decrease the rate of S-metolachlor metabolism in resistant waterhemp. nih.govillinois.edu This indicates that P450s are involved in the metabolic process that leads to resistance.

O-demethylation is a specific type of reaction, often catalyzed by P450 enzymes, that involves the removal of a methyl group from a methoxy (B1213986) functional group, converting it into a hydroxyl group. nih.govchem-station.com This reaction serves as a key initial step (Phase I) in the metabolic detoxification of certain herbicides. nih.gov

In the case of S-metolachlor resistance in waterhemp, O-demethylation is the critical reaction that confers resistance. nih.gov Microsomal extracts from resistant waterhemp populations showed significantly greater NADPH-dependent specific activity (over 20-fold higher) in forming O-demethylated S-metolachlor compared to susceptible populations. nih.gov Following this initial P450-mediated O-demethylation, the resulting metabolite is then conjugated with glutathione, a reaction catalyzed by GSTs. nih.gov Analysis of metabolite profiles confirmed greater relative abundances of O-demethylated S-metolachlor and its subsequent glutathione conjugates in resistant waterhemp, demonstrating that this two-step pathway is central to the resistance mechanism. nih.gov

Case Studies of this compound Resistance in Weeds (e.g., Waterhemp, Palmer Amaranth)

The evolution of S-metolachlor resistance has been extensively studied in two highly adaptable and problematic weed species: waterhemp (Amaranthus tuberculatus) and Palmer amaranth (Amaranthus palmeri).

Waterhemp (Amaranthus tuberculatus)

Multiple-herbicide resistant populations of waterhemp in Illinois were found to have reduced sensitivity to S-metolachlor due to enhanced metabolism. nih.govillinois.edu These resistant populations were able to metabolize 90% of the absorbed S-metolachlor in less than 3.2 hours, whereas susceptible populations took over 6 hours to reach the same level of degradation. nih.govillinois.edu The mechanism in waterhemp involves a concerted action of both P450s and GSTs, with the initial O-demethylation by P450s being the rate-limiting step that confers resistance. nih.gov

Palmer Amaranth (Amaranthus palmeri)

Metabolic resistance to S-metolachlor has also been confirmed in Palmer amaranth populations across the Mid-southern United States, particularly in Arkansas. researchgate.netbohrium.com Research on six field-evolved populations from Arkansas revealed resistance levels ranging from 3- to 29-fold higher than the susceptible population. nih.govfrontiersin.org The primary mechanism was identified as enhanced detoxification via GSTs in the roots. nih.govfrontiersin.org

Below is a data table summarizing the resistance levels in selected Palmer amaranth populations from a 2021 study. The effective dose required to control 50% of the population (ED₅₀) is used to calculate the resistance index.

PopulationED₅₀ (g ai ha⁻¹)Resistance Index (RI)
Susceptible (SS)271.0
14MIS-E78429.0
14CRI-C42215.6
14-MIS-H1746.4
14CRI-G1174.3
15CRI-A913.4
16WOO-A883.3

Data sourced from research on S-metolachlor resistance in Palmer amaranth. nih.govfrontiersin.org

Genetic Basis of Resistance (Single Gene, Recessive Genes)

Understanding the genetic basis of resistance is crucial for developing long-term management strategies. While early studies often linked resistance to single, dominant genes, the genetics of metabolic resistance can be more complex. uns.ac.rs

In the case of S-metolachlor resistance in waterhemp, inheritance studies have yielded complex results. researchgate.netcambridge.org Analysis of F₂ progeny from crosses between resistant and susceptible plants showed segregation ratios that fit a single-gene model in some cases, suggesting a single dominant gene confers resistance. researchgate.net However, results from other crosses fit a duplicate recessive epistasis model (9:7 ratio), which indicates that a second, recessive gene may also be involved in modifying the resistance trait. researchgate.net This suggests that while a major gene may be responsible for the resistance, other genes can influence its expression. In plants, both dominant and recessive major resistance genes have been identified for various traits. frontiersin.org The complex inheritance pattern observed for S-metolachlor resistance highlights the polygenic nature of non-target-site, metabolism-based resistance mechanisms.

Implications for Weed Management Strategies

The emergence of this compound-resistant weed populations presents a significant challenge to sustainable agriculture, necessitating a shift in weed management paradigms. The implications of this resistance are multifaceted, affecting herbicide selection, cultivation practices, and long-term crop productivity.

The evolution of resistance to S-metolachlor in highly aggressive weeds like Palmer amaranth (Amaranthus palmeri) compromises the efficacy of a critical weed management tool. cambridge.org In regions like the midsouthern United States, where Palmer amaranth is a pervasive issue, the loss of S-metolachlor as a reliable control method can lead to increased weed pressure, potential crop yield losses, and higher management costs. uada.educambridge.org

Research has documented varying levels of resistance in Palmer amaranth populations. For instance, studies have shown that resistant populations may require 2.2 to 7.0 times more S-metolachlor to achieve a 50% reduction in seedling emergence compared to susceptible populations. cambridge.org Furthermore, the progeny of these resistant plants can exhibit even higher levels of resistance, with some requiring up to 9.2 times the herbicide dose for the same level of control. cambridge.org This escalating resistance underscores the urgency of implementing proactive management strategies.

The primary mechanism of resistance to S-metolachlor in weeds like Palmer amaranth is often metabolism-based, specifically through enhanced activity of glutathione S-transferase (GST) enzymes. cambridge.orgfrontiersin.orgnih.gov This non-target-site resistance (NTSR) allows the weed to detoxify the herbicide before it can reach its site of action. frontiersin.orgnih.gov The complex nature of metabolic resistance poses a broader threat, as it can confer cross-resistance to other herbicides with different modes of action, thereby limiting chemical control options even further. frontiersin.org

In light of these challenges, an integrated weed management (IWM) approach is crucial for mitigating the impact of this compound resistance. growiwm.orgcroplife.org.au IWM involves a combination of chemical and non-chemical control methods to manage weed populations effectively and sustainably. growiwm.orgbayer.com

Key components of an IWM strategy for managing this compound-resistant weeds include:

Herbicide Rotation and Diversification: Rotating herbicides with different modes of action is a cornerstone of resistance management. croplife.org.au It is essential to move away from the continuous use of Group 15 herbicides, to which this compound belongs. udel.edu

Tank Mixtures: Applying tank mixtures of herbicides with multiple effective modes of action can enhance weed control and delay the evolution of resistance. croplife.org.au

Use of Residual Herbicides: Incorporating effective pre-emergence residual herbicides with different modes of action can help manage resistant weed populations from the outset. growiwm.org

Cultural and Mechanical Practices: Practices such as crop rotation, cover cropping, tillage, and manual weed removal can significantly reduce the weed seed bank and decrease reliance on herbicides. growiwm.orgcanolacouncil.org

Scouting and Monitoring: Regular field scouting is essential to detect resistant weed patches early and implement targeted management strategies before they spread. canolacouncil.org

Research has identified several alternative herbicides that can be effective against S-metolachlor–resistant Palmer amaranth populations. cambridge.org These findings provide valuable options for growers to incorporate into their weed management programs.

Below is a data table summarizing the efficacy of alternative pre-emergence herbicides on S-metolachlor–resistant Amaranthus palmeri.

**Table 1: Efficacy of Alternative Pre-emergence Herbicides on S-metolachlor–Resistant *Amaranthus palmeri***

HerbicideMode of Action GroupEfficacy on S-metolachlor–Resistant A. palmeri
Atrazine (B1667683)Group 5Effective control. cambridge.org
FomesafenGroup 14Can be effective, particularly in combination with other herbicides. cambridge.org
FlumioxazinGroup 14Provides >90% control in some studies. cambridge.org
Dimethenamid-PGroup 15Reduced sensitivity observed in some S-metolachlor–resistant populations. cambridge.org
PyroxasulfoneGroup 15Resistant populations have shown susceptibility in some studies. cambridge.org

The development of this compound resistance highlights the evolutionary capacity of weeds and the need for dynamic and diversified weed management strategies. By adopting an integrated approach that combines various control tactics, the agricultural industry can work towards preserving the efficacy of existing herbicides and ensuring long-term productivity. bayer.comgrowiwm.org

Analytical and Remediation Methodologies

Advanced Detection Techniques

The detection and quantification of metolachlor (B1676510) in environmental samples are crucial for monitoring its presence and persistence. Various advanced analytical techniques are employed for this purpose, offering high sensitivity and specificity.

Chromatographic techniques are the cornerstone for analyzing this compound residues. High-Performance Liquid Chromatography (HPLC) is frequently used, often coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) for enhanced detection and confirmation. mdpi.comnih.govresearchgate.netresearchgate.net For instance, HPLC-MS/MS has been utilized to identify this compound degradation products produced by microorganisms. mdpi.com The use of HPLC with a UV detector is also a viable method for analyzing this compound. cdc.gov

Gas Chromatography (GC) is another widely applied technique. When coupled with an Electron Capture Detector (GC-ECD), it provides high sensitivity for detecting chlorinated compounds like this compound in soil and plant samples. scite.aiepa.gov For unambiguous identification and confirmation, Gas Chromatography-Mass Spectrometry (GC/MS) is the preferred method. researchgate.netscite.ai GC/MS can be used to confirm the presence of S-metolachlor residues detected by GC-ECD at harvest time in crops and soil. scite.ai These methods are integral to residue analysis in various matrices, including maize, soybean straw, and environmental samples. researchgate.net

This compound is a chiral herbicide, meaning it exists as different stereoisomers, or enantiomers, which can have varying biological activities. lcms.cz The herbicidally active form is predominantly the S-enantiomer. nih.gov Consequently, analytical methods that can distinguish between these enantiomers are essential for understanding its environmental fate and the efficacy of newer, enantiomerically enriched formulations like S-metolachlor. agroscope.ch

Enantioselective Gas Chromatography-Mass Spectrometry (GC-MS) has been successfully used to monitor the shift from racemic this compound to S-metolachlor in environmental water samples. agroscope.ch This technique allows for the determination of the enantiomer excess (EE), which indicates the relative proportions of the different isomers. agroscope.ch Another advanced method is UltraPerformance Convergence Chromatography (UPC²), which has been shown to effectively resolve the stereoisomers of S-metolachlor in pesticide formulations. lcms.cz Spectroscopic analysis, combined with multivariate curve resolution, has also been employed to study the enantioselective binding of this compound enantiomers to proteins like bovine serum albumin, revealing that the S-enantiomer has a higher binding affinity. nih.gov Studies have also investigated the enantioselective adsorption of this compound on activated carbons, finding a greater adsorption of the S-enantiomer in some cases. researchgate.net

Remediation Strategies

Given its persistence in the environment, various strategies are being explored to remediate this compound-contaminated soil and water.

Bioremediation, which uses microorganisms to break down contaminants, and phytoremediation, which uses plants, are considered key processes for the dissipation of this compound. mdpi.comacs.org Microbial degradation is recognized as the primary pathway for the transformation of this compound in soil. scielo.br Phytoremediation is an appealing strategy due to its potential economic benefits for cleaning contaminated sites. acs.org Studies have shown that vegetation can significantly reduce the amount of this compound in soil. nih.gov

Aquatic plants, or macrophytes, have demonstrated significant potential for remediating this compound from contaminated water. In one study, the presence of aquatic plants like Ceratophyllum demersum (coontail) and Elodea canadensis (Canadian pondweed) drastically reduced the concentration of this compound in water over a 16-day period compared to systems without plants. iastate.edu Similarly, prairie grasses have been shown to be effective, with plant uptake and metabolism being a primary mechanism for remediation. nih.gov Research on transgenic rice plants expressing certain human genes has also shown enhanced metabolism and removal of this compound from the soil. acs.org Other plants, such as Avena sativa (oats) and Medicago sativa (alfalfa), have shown significant efficacy in dissipating the herbicide from soil. nih.govmdpi.com

Specific microorganisms capable of degrading this compound have been isolated and studied. Fungi, in particular, play a crucial role in the herbicide's dissipation. mdpi.comresearchgate.net

The fungus Penicillium oxalicum, isolated from activated sludge, has shown a significant ability to degrade this compound. mdpi.com One strain, MET-F-1, was able to degrade 88.6% of a 50 mg/L this compound concentration within 384 hours under optimal co-metabolic conditions. mdpi.comresearchgate.net This degradation occurs through hydrolytic and reductive dechlorination. mdpi.com

The yeast Candida xestobii is another microorganism identified for its ability to degrade this compound. nih.govresearchgate.net Studies have shown that C. xestobii can degrade 60% of added this compound after four days of growth and can even mineralize the herbicide, converting up to 25% of it to CO2 after 10 days. nih.govscielo.br This yeast has been shown to use this compound as a sole source of carbon for growth. nih.govresearchgate.net

The table below summarizes the degradation capabilities of these specific microorganisms.

MicroorganismCompoundDegradation FindingsSource
Penicillium oxalicum (Strain MET-F-1)This compoundDegraded 88.6% of 50 mg/L this compound in 384 hours with nutrient addition. mdpi.comresearchgate.net
Candida xestobiiThis compoundDegraded 60% of added this compound in 4 days; mineralized up to 25% to CO2 in 10 days. nih.govresearchgate.netscielo.br

The biodegradation of this compound by microorganisms is often a co-metabolic process, meaning the microbes require other sources of nutrients or energy to effectively break down the herbicide. mdpi.comscielo.br The addition of such nutrients can significantly accelerate the degradation process.

For Penicillium oxalicum strain MET-F-1, the highest degradation rate was achieved when this compound was coupled with both glucose and yeast extract. mdpi.comresearchgate.net Similarly, the degradation of this compound by the yeast Candida xestobii was accelerated by the addition of energy resources, particularly in a minimal medium supplemented with sucrose (B13894) and yeast extract. mdpi.comresearchgate.net

Broader studies using organic amendments on contaminated soils have also shown enhanced this compound degradation. The addition of amendments such as manure, sawdust, corn fermentation byproducts, and cornstalks at a 5% (w/w) level enhanced the breakdown of this compound compared to nonamended soils. researchgate.netusda.gov However, the addition of inorganic nutrients alone did not significantly stimulate degradation. researchgate.net This suggests that the carbon provided by organic amendments is key to stimulating the microbial activity needed for bioremediation. researchgate.netusda.gov

Bioelectrochemical Remediation

Bioelectrochemical systems (BESs), such as microbial fuel cells (MFCs), represent an emerging technology for the remediation of this compound-contaminated environments. nih.gov These systems utilize electroactive microorganisms to degrade organic pollutants while simultaneously generating an electric current. mdpi.comwalshmedicalmedia.com Research has demonstrated that MFCs can significantly accelerate the degradation of this compound. nih.gov

In studies using MFCs with this compound as the only carbon source, the degradation efficiency was enhanced by 98%. nih.gov The primary degradation byproducts were identified as ethane (B1197151) sulfonic acid and oxanilic acid. nih.gov The initial steps in the bioelectrochemical degradation pathway of this compound are believed to be dechlorination and alcoholization. nih.gov Analysis of the microbial communities within these systems revealed that species such as Paracoccus and Aquamicrobium may play a significant role in the degradation process, while Comamonas species replace Geobacter as the dominant electricity-producing bacteria when this compound is present. nih.gov

Soil bioelectrochemical remediation systems (BERS) have also proven effective for in-situ cleanup. The introduction of carbon fiber electrodes into this compound-contaminated soil can stimulate indigenous microorganisms, leading to biocurrent generation and accelerated pollutant removal. nih.gov In one such study, the half-life of this compound in the soil was reduced from 21 days to just 3 days, and the time for complete removal decreased from 245 to 109 days. nih.gov The biocurrent selectively enriches for specific bacterial species; Geobacter and Thermincola are instrumental for electricity generation, whereas Ralstonia, Phyllobacterium, and Stenotrophomonas are key degraders. nih.gov Dechlorination was confirmed as the initial step in the degradation pathway within the soil BERS. nih.gov

Table 1: Research Findings on Bioelectrochemical Remediation of this compound

Adsorption-Based Removal

Adsorption is a widely studied method for removing this compound from water and soil, utilizing low-cost materials to bind the herbicide to a solid surface.

Coal Fly Ash

Coal fly ash, a byproduct of coal-fired power plants, has been investigated as a low-cost adsorbent for this compound. deswater.comnih.gov Studies show that the adsorption process is influenced by factors such as pH, contact time, and the physicochemical properties of the fly ash. deswater.comresearchgate.net The sorption capacity of fly ash can vary significantly depending on its source, with removal efficiencies ranging from 30% to nearly 100%. researchgate.net This variability is linked to differences in properties like organic carbon content and pH. researchgate.net

Research indicates that the adsorption kinetics for this compound on coal fly ash align well with a pseudo-secondary model. deswater.com In one study, a maximum removal efficiency of 73.65% was achieved for an initial this compound concentration of 10 mg/L, with equilibrium reached in 15 minutes. deswater.com The Langmuir isotherm model effectively described the adsorption process, yielding a calculated maximum adsorption capacity of 19.38 mg/g. deswater.com The primary mechanism for this compound removal by fly ash is suggested to be physical adsorption. deswater.com Another study reported a lower maximum adsorption capacity of 1.0 mg/g based on the Langmuir equation. nih.gov When fly ash is used to amend soils, the adsorption of this compound becomes highly nonlinear. nih.gov

Table 2: Adsorption of this compound onto Coal Fly Ash

Biochar

Biochar, a carbon-rich material produced from the pyrolysis of biomass, is a highly effective adsorbent for this compound. Applying biochar to soil has been shown to significantly increase the soil's capacity to adsorb this compound. mdpi.com The effectiveness of biochar depends heavily on the feedstock used for its production. A comparative study found that biochar made from walnut shells (W-BC) had a this compound removal rate of 87.89%, far exceeding that of biochar from cow dung (52.91%) and corn cobs (10.91%). nih.gov

The adsorption capacity of these biochars, as determined by the Langmuir isotherm model, was 96.15 mg/g for walnut shell biochar, 37.88 mg/g for cow dung biochar, and 11.98 mg/g for corn cob biochar. nih.gov The primary adsorption mechanisms are thought to be electron donor-acceptor interactions and pore filling. nih.gov

Modifying biochar can further enhance its adsorption capabilities. A novel magnetic illite-biochar (IMBC) created from walnut shells demonstrated a superior maximum adsorption capacity (Q₀) of 129.87 mg/g. researchgate.netnih.gov This was significantly higher than unmodified walnut shell biochar (72.99 mg/g), illite-modified biochar (91.74 mg/g), and magnetic biochar (107.53 mg/g). researchgate.netnih.gov This enhanced performance is attributed to a greater number of surface adsorption sites and oxygen-containing functional groups, which facilitate π-π interactions. researchgate.netnih.gov Furthermore, this modified biochar showed excellent recyclability, maintaining an 81.38% adsorption rate for this compound after three regeneration cycles. researchgate.netnih.gov The presence of minerals like kaolin (B608303) in soil can also promote the adsorption of this compound by walnut shell biochar. ascelibrary.org

Table 3: Adsorption of this compound onto Various Biochars

Table 4: List of Chemical Compounds

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting metolachlor in environmental samples?

  • Methodology : Use UV spectrophotometry (absorption peak at 266 nm) for rapid screening in controlled matrices like apple juice . For precise quantification in soil or water, employ high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to detect parent compounds and degradates (e.g., this compound-ESA, this compound-OA) with sensitivity down to 0.4 μg/kg in soil . Validate detection limits using EPA-approved protocols, such as CDFA EMON-SM-05-019 for groundwater analysis .

Q. What are the primary biodegradation pathways of this compound in agricultural soils?

  • Methodology : Isolate microbial strains (e.g., Candida xestobii, Bacillus simplex) from long-term exposed soils to study mineralization pathways. Use LC-MS to track degradation products, noting that C. xestobii degrades 60% of this compound within 4 days, converting 25% to CO₂ . Compare aerobic vs. anaerobic conditions using soil microcosms to assess metabolite formation (e.g., hydroxy-metolachlor) .

Q. How can environmental exposure to this compound be modeled for aquatic ecosystems?

  • Methodology : Apply EPA models like SIP (Screening Imbibition Program) and STIR (Screening Tool for Inhalation Risk) to estimate leaching, runoff, and atmospheric deposition. Prioritize stressors such as this compound-ESA and this compound-OA, which persist longer than the parent compound . Validate models using monitoring data from NAWQA, which reports this compound in 53% of surface water samples (max 77.6 µg/L) .

Advanced Research Questions

Q. How can discrepancies in this compound monitoring data (e.g., detection frequencies) be resolved?

  • Methodology : Use stratified statistical analysis to differentiate cross-section states (reliable data) from non-cross-section states. For example, EPA analysis found this compound in 25.4% of sites in cross-section states vs. 1.2% of PWSs nationally . Apply weighted detection frequencies to account for regional agricultural use patterns and variable reporting limits .

Q. What methodologies enable stereoisomer-specific analysis of this compound?

  • Methodology : Isolate enantiomers (e.g., aSS-, aRR-) via chiral HPLC, followed by polarimetric validation. Use enantioselective GC with splitless injection to avoid thermal isomerization artifacts. Note that S-metolachlor (enriched in herbicidally active 1'S-isomers) requires distinct analytical protocols compared to racemic mixtures .

Q. How are chronic toxicity and ecological risks evaluated for this compound degradates?

  • Methodology : Conduct 10-day chronic toxicity tests on surrogate species (e.g., honey bees) to derive NOAEL/LOAEL values. Integrate degradate toxicity data using EPA’s Total Toxic Residues (TTR) approach, which combines parent compounds and metabolites (e.g., CGA-50720) in risk assessments . Validate with field data showing degradates at 30.7–870.1 μg/kg in earthworms .

Q. What experimental designs address challenges in detecting this compound metabolites in complex matrices?

  • Methodology : Optimize extraction using QuEChERS for soil and SPE for water. For low-concentration metabolites (e.g., deschloro-metolachlor), employ tandem MS/MS with isotope-labeled internal standards. Calibrate against EPA Method 535 for groundwater .

Q. How can epidemiological data on this compound’s carcinogenic potential be critically analyzed?

  • Methodology : Use Poisson regression to assess exposure-response relationships, as in the Agricultural Health Study (AHS), which found no significant cancer risk but noted a non-significant increase in lung cancer (RR=2.37, p-trend=0.03) at high exposure . Adjust for confounders (e.g., smoking) and validate with toxicity data supporting plausible mechanisms (e.g., DNA adduct formation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.